n-humulone
Overview
Description
®-Humulone is a naturally occurring compound found in the resin of hops (Humulus lupulus). It is one of the primary alpha acids responsible for the bitter taste in beer. The compound has garnered significant interest due to its potential biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Humulone can be achieved through various methods, including the extraction from hops and chemical synthesis. The extraction process involves the use of organic solvents to isolate the compound from hop resins. Chemical synthesis typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of ®-Humulone primarily relies on the extraction from hops. The process involves harvesting hops, drying them, and then using solvents like ethanol or hexane to extract the resin. The resin is then purified to isolate ®-Humulone.
Types of Reactions:
Oxidation: ®-Humulone can undergo oxidation reactions, leading to the formation of humulinic acids.
Reduction: Reduction of ®-Humulone can yield dihydrohumulone.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Humulinic acids.
Reduction: Dihydrohumulone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Humulone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the chemistry of alpha acids and their derivatives.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.
Industry: Utilized in the brewing industry to impart bitterness to beer and as a natural preservative.
Mechanism of Action
The mechanism of action of ®-Humulone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anticancer: Induces apoptosis in cancer cells by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Comparison with Similar Compounds
Isohumulone: Another alpha acid found in hops, similar in structure but with different stereochemistry.
Adhumulone: A structural isomer of ®-Humulone with similar biological activities.
Cohumulone: Another alpha acid with a slightly different structure and bitterness profile.
Uniqueness: ®-Humulone is unique due to its specific stereochemistry, which influences its bitterness profile and biological activities. Its distinct molecular structure allows for specific interactions with biological targets, making it a compound of interest in various fields of research.
Properties
IUPAC Name |
3,5,6-trihydroxy-2-(3-methylbutanoyl)-4,6-bis(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-8-15-18(23)17(16(22)11-14(5)6)20(25)21(26,19(15)24)10-9-13(3)4/h7,9,14,23-24,26H,8,10-11H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLCPKYRPDHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019082, DTXSID701019075 | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125137-35-1, 16520-91-5 | |
Record name | 3,5,6-Trihydroxy-4,6-bis(3-methyl-2-buten-1-yl)-2-(3-methyl-1-oxobutyl)-2,4-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Humulone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701019075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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